molecular formula C8H13N3 B1284760 3-(aminomethyl)-N,N-dimethylpyridin-2-amine CAS No. 354824-09-2

3-(aminomethyl)-N,N-dimethylpyridin-2-amine

Cat. No.: B1284760
CAS No.: 354824-09-2
M. Wt: 151.21 g/mol
InChI Key: LRMLNAXJNYRHHZ-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N,N-dimethylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group attached to the third position of the pyridine ring, along with two methyl groups attached to the nitrogen atom at the second position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethylpyridine with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Another approach involves the reductive amination of 2-formylpyridine with dimethylamine and a reducing agent such as sodium borohydride. This method provides a straightforward and efficient route to the target compound with high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, leading to improved yields and product purity. Additionally, the use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents are used under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound with the aminomethyl group intact.

    Substitution: Substituted derivatives with various functional groups attached to the aminomethyl group.

Scientific Research Applications

3-(aminomethyl)-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)-PROXYL: A similar compound with a pyrrolidine ring instead of a pyridine ring.

    3-(aminomethyl)pyridine: Lacks the dimethyl groups on the nitrogen atom.

    N,N-dimethylpyridin-2-amine: Lacks the aminomethyl group.

Uniqueness

3-(aminomethyl)-N,N-dimethylpyridin-2-amine is unique due to the presence of both the aminomethyl group and the dimethyl groups on the nitrogen atom. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the dimethyl groups can enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain biological applications.

Properties

IUPAC Name

3-(aminomethyl)-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMLNAXJNYRHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588455
Record name 3-(Aminomethyl)-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354824-09-2
Record name 3-(Aminomethyl)-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Saturated aqueous ammonia (17 ml) and Raney nickel (3.0 g) were added to a solution of 3-cyano-2-(dimethylamino)pyridine (2.45 g) in ethanol (50 ml) and the mixture was stirred at room temperature for 8 hours under a hydrogen atmosphere of 1 atmospheric pressure. After absorption of 760 ml of hydrogen, the catalyst was removed by filtration. By concentrating the mother liquid, 3-(aminomethyl)-2-(dimethylamino)pyridine (2.61 g) was obtained as a yellow oil.
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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